molecular formula C11H13F2N B1428151 N-[(2,6-difluorophenyl)methyl]cyclobutanamine CAS No. 1250591-12-8

N-[(2,6-difluorophenyl)methyl]cyclobutanamine

Cat. No.: B1428151
CAS No.: 1250591-12-8
M. Wt: 197.22 g/mol
InChI Key: JHQOOPOKZZVIRR-UHFFFAOYSA-N
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Description

N-[(2,6-difluorophenyl)methyl]cyclobutanamine is a chemical compound characterized by the presence of a cyclobutanamine group attached to a 2,6-difluorophenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-difluorophenyl)methyl]cyclobutanamine typically involves the reaction of 2,6-difluorobenzyl chloride with cyclobutanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the amine group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-difluorophenyl)methyl]cyclobutanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N-[(2,6-difluorophenyl)methyl]cyclobutanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2,6-difluorophenyl)methyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(2,6-difluorophenyl)methyl]cyclobutanamine can be compared with other similar compounds, such as:

    N-[(2,6-dichlorophenyl)methyl]cyclobutanamine: Similar structure but with chlorine atoms instead of fluorine.

    N-[(2,6-dimethylphenyl)methyl]cyclobutanamine: Similar structure but with methyl groups instead of fluorine.

The uniqueness of this compound lies in its specific fluorine substitutions, which can influence its reactivity, biological activity, and physicochemical properties.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N/c12-10-5-2-6-11(13)9(10)7-14-8-3-1-4-8/h2,5-6,8,14H,1,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQOOPOKZZVIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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